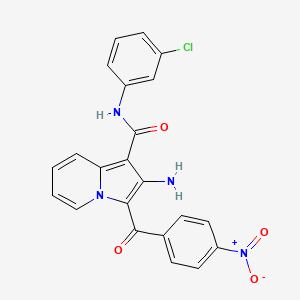

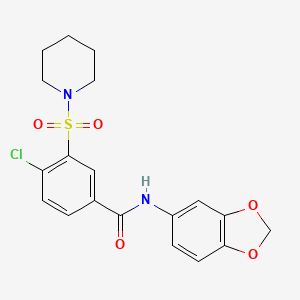

![molecular formula C18H20N2O3 B2638765 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 250714-75-1](/img/structure/B2638765.png)

3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide” is an organic compound . It belongs to the class of compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide” can be represented by the SMILES stringCOC1=C(N2CCOCC2)C=CC(N)=C1 . This indicates that the compound contains a morpholine ring and a benzene ring linked to each other .

Scientific Research Applications

Metabolism and Disposition Studies

3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has been studied for its metabolic pathways and disposition in the human body. For instance, the novel orexin 1 and 2 receptor antagonist SB-649868, structurally related to benzamide compounds, was observed for its disposition and metabolism. The study highlighted the compound's extensive metabolism, with principal elimination via feces and minor excretion through urine. Notably, oxidation of the benzofuran ring was a significant metabolic pathway. The compound and its metabolites were the main circulating components, emphasizing the compound's comprehensive metabolic transformation in the human body (Renzulli et al., 2011).

Diagnostic Imaging and Radiopharmaceutical Applications

Benzamide derivatives have been utilized in diagnostic imaging, particularly in the detection of melanoma metastases. For example, [123I]-(S)-IBZM, a radiolabeled benzamide, was used for melanoma imaging due to its ability to bind to melanin or membrane receptors in melanoma cells. The study showed promising results in detecting cutaneous lesions, lymph nodes, and pulmonary metastases, demonstrating the compound's potential as a diagnostic tool in oncology (Maffioli et al., 1994). Additionally, benzamide derivatives like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been studied for visualizing primary breast tumors. The compound's preferential binding to sigma receptors overexpressed on breast cancer cells showed promising results in tumor visualization, suggesting its potential use in assessing tumor proliferation (Caveliers et al., 2002).

Biochemical Studies and Neurological Applications

The compound and its derivatives have been involved in various biochemical and neurological studies. For instance, metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG) in cerebrospinal fluid and vanillylmandelic acid in urine were studied in relation to hypertension, indicating the involvement of central catecholamines in the condition (Saran et al., 1978). Furthermore, research on MHPG levels in acute stroke patients suggested an increase in central noradrenergic neuron activity at the onset of stroke, with potential implications for clinical state and prognosis (Kanda et al., 1991).

Environmental and Exposure Studies

Compounds structurally related to benzamide have also been studied for their presence and effects in the environment. For example, phenolic and methoxylated organohalogen contaminants (OHCs), including compounds similar to benzamide derivatives, were investigated for their dietary exposure and differential partitioning between breast milk and serum (Fujii et al., 2014).

properties

IUPAC Name |

3-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-4-2-3-14(13-17)18(21)19-15-5-7-16(8-6-15)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGBUZAVLPEGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

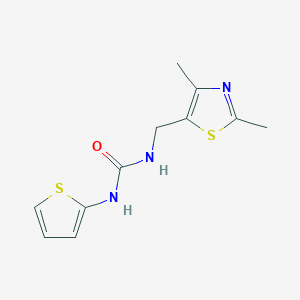

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)

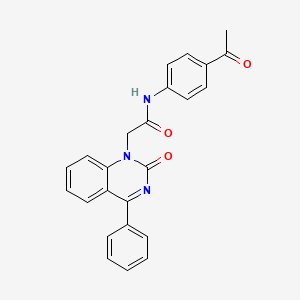

![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)

![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)

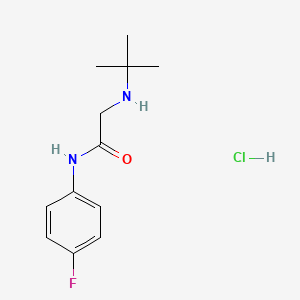

![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)